molecular formula C19H17N3O6 B2648257 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865286-98-2

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2648257
CAS RN: 865286-98-2
M. Wt: 383.36
InChI Key: HSUBKVBSABLWJN-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound with the molecular formula C19H17N3O6 . It has a molecular weight of 383.4 g/mol . The compound is also known by other names such as MLS001097079, 865286-98-2, SMR000633859, and CHEMBL1302178 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a 3,5-dimethoxyphenyl group and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide group . The InChI string of the compound is InChI=1S/C19H17N3O6/c1-24-13-7-12 (8-14 (10-13)25-2)18-21-22-19 (28-18)20-17 (23)11-3-4-15-16 (9-11)27-6-5-26-15/h3-4,7-10H,5-6H2,1-2H3, (H,20,22,23) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.4 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . The topological polar surface area is 105 Ų . The compound has a rotatable bond count of 5 .

Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation : Research by Talupur et al. (2021) focused on synthesizing and evaluating the antimicrobial properties of compounds with a structural focus on 1,3,4-oxadiazol moieties. The study illustrated methods for synthesizing complex molecules and evaluating their potential in treating microbial infections Talupur, Satheesh, & Chandrasekhar, 2021.

  • Anticancer Activity : Ravinaik et al. (2021) designed and synthesized a series of compounds including 1,3,4-oxadiazol derivatives, evaluated for their anticancer activity against various cancer cell lines. This research may indicate a methodology for assessing the therapeutic potential of similar compounds in oncology Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021.

  • Antimicrobial and Anti-Proliferative Activities : A study on N-Mannich bases of 1,3,4-oxadiazole derivatives by Al-Wahaibi et al. (2021) showcased the synthesis of compounds with promising antimicrobial and anti-proliferative activities. This research suggests the compound's potential application in developing new antimicrobial agents Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021.

Future Directions

While I could not find specific future directions for this compound, the field of 1,3,4-oxadiazole derivatives is a promising area of research, particularly in the development of new anticancer drugs . Further studies could focus on the synthesis of novel 1,3,4-oxadiazole-based drugs and their potential applications in cancer treatment .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-3-4-15-16(9-11)27-6-5-26-15/h3-4,7-10H,5-6H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUBKVBSABLWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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